An In-Depth Technical Guide to 3-(3-Bromo-5-fluorobenzyl)azetidine: Physicochemical Properties, Synthesis, and Characterization
An In-Depth Technical Guide to 3-(3-Bromo-5-fluorobenzyl)azetidine: Physicochemical Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(3-Bromo-5-fluorobenzyl)azetidine, a substituted azetidine with significant potential as a building block in medicinal chemistry and drug discovery. The azetidine scaffold is a privileged structure in modern pharmacology, known for imparting favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] This document details the molecular structure, physicochemical parameters, and spectral analysis of the title compound. Furthermore, it outlines a robust synthetic protocol for its preparation and establishes standardized methods for its characterization, ensuring scientific integrity and reproducibility. This guide is intended to be an essential resource for researchers engaged in the design and synthesis of novel therapeutics incorporating the 3-benzylazetidine motif.
Introduction: The Significance of the Azetidine Moiety in Drug Discovery
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as crucial motifs in the field of drug discovery.[2] Their inherent ring strain and three-dimensional architecture offer a unique conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible aliphatic amines or larger heterocyclic systems.[3] The incorporation of an azetidine ring can lead to improved solubility, reduced lipophilicity, and a lower propensity for off-target interactions, all of which are critical parameters in the development of safe and effective pharmaceuticals.
The specific compound, 3-(3-Bromo-5-fluorobenzyl)azetidine, combines the advantageous properties of the azetidine core with a substituted benzyl group. The bromo and fluoro substituents on the aromatic ring provide handles for further chemical modification through cross-coupling reactions and can influence the electronic properties and metabolic fate of the molecule. This makes it a versatile intermediate for the synthesis of a diverse library of compounds for screening in various therapeutic areas.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Molecular Structure and Identifiers
The structural representation and key identifiers for 3-(3-Bromo-5-fluorobenzyl)azetidine are presented below.
Diagram of the molecular structure of 3-(3-Bromo-5-fluorobenzyl)azetidine.
Caption: Molecular structure of 3-(3-Bromo-5-fluorobenzyl)azetidine.
| Property | Value | Source |
| CAS Number | 1537112-83-6 | [4] |
| Molecular Formula | C₁₀H₁₁BrFN | [4] |
| Molecular Weight | 244.10 g/mol | [4] |
| SMILES | FC1=CC(Br)=CC(CC2CNC2)=C1 | [4] |
| InChI | InChI=1S/C10H11BrFN/c11-8-3-7(4-9(12)6-8)5-10-1-2-13-10/h3-4,6,10,13H,1-2,5H2 | [5] |
Predicted and Experimental Physical Properties
| Property | Predicted/Observed Value | Notes |
| Physical Form | Solid (as hydrochloride salt) | Based on data for the analogous 3-[(4-bromo-3-fluorophenyl)methyl]azetidine hydrochloride. |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[6][7] | The solubility of substituted benzyl ethers is generally good in common organic solvents.[5] Benzene itself has limited water solubility.[8] |
| pKa (of azetidine nitrogen) | ~8.5 - 9.5 | The pKa of the azetidine nitrogen is influenced by the electron-withdrawing effects of the substituted benzyl group.[9] The parent azetidine has a pKa of 11.29.[1] |
Synthesis and Purification
The synthesis of 3-substituted azetidines can be challenging due to the inherent ring strain of the four-membered ring.[10] However, several reliable synthetic routes have been established.[10] A common and effective method for the synthesis of 3-benzylazetidine derivatives involves the alkylation of a suitable azetidine precursor with a benzyl halide.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 3-(3-Bromo-5-fluorobenzyl)azetidine is proposed to proceed via the reductive amination of 1-Boc-3-azetidinone with 3-bromo-5-fluorobenzylamine, followed by deprotection of the Boc group. An alternative, and likely more direct route, involves the nucleophilic substitution of a 3-bromo-5-fluorobenzyl halide with 3-iodoazetidine.
Diagram of the proposed synthetic pathway.
Caption: Proposed synthetic routes to 3-(3-Bromo-5-fluorobenzyl)azetidine.
Detailed Experimental Protocol (Route B)
This protocol is based on general methods for the synthesis of 3-arylazetidines via Hiyama cross-coupling, adapted for a direct nucleophilic substitution which is a common method for preparing N-benzyl azetidines.[11][12]
Materials:
-
3-Iodoazetidine (or a suitable precursor)
-
3-Bromo-5-fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 3-iodoazetidine (1.0 eq) in anhydrous acetonitrile (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (2.0-3.0 eq).
-
Addition of Electrophile: Add a solution of 3-bromo-5-fluorobenzyl bromide (1.0-1.2 eq) in anhydrous acetonitrile dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo. The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(3-Bromo-5-fluorobenzyl)azetidine.
Chemical Properties and Reactivity
The chemical reactivity of 3-(3-Bromo-5-fluorobenzyl)azetidine is dictated by the functionalities present in the molecule: the secondary amine of the azetidine ring, the bromo- and fluoro-substituted aromatic ring, and the benzylic C-H bonds.
-
N-Functionalization: The secondary amine of the azetidine ring is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, sulfonylation, and arylation, to generate a diverse range of derivatives.
-
Cross-Coupling Reactions: The bromine atom on the phenyl ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents at this position.
-
Aromatic Substitution: The electron-withdrawing nature of the fluorine and bromine atoms deactivates the aromatic ring towards electrophilic substitution, but directs incoming electrophiles to the ortho and para positions relative to the activating benzyl group.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for 3-(3-Bromo-5-fluorobenzyl)azetidine are predicted based on known data for similar structures.[13][14][15][16][17][18]
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
Aromatic Protons (Ar-H): 7.0 - 7.4 (m, 3H). The exact shifts and coupling patterns will be influenced by the bromo and fluoro substituents.
-
Azetidine Protons (CH₂-N and CH-N): 3.2 - 4.0 (m, 5H). The protons on the azetidine ring will likely exhibit complex splitting patterns due to coupling with each other.
-
Benzylic Protons (Ar-CH₂): 2.8 - 3.0 (d, 2H). These protons will be a doublet coupled to the methine proton of the azetidine ring.
-
Azetidine NH: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
Aromatic Carbons: 110 - 145. This region will show several signals for the six carbons of the phenyl ring, with the carbons attached to bromine and fluorine exhibiting characteristic shifts and C-F coupling.
-
Azetidine Carbons: 45 - 60. Two signals are expected for the methylene carbons and one for the methine carbon of the azetidine ring.
-
Benzylic Carbon: 35 - 45.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 3-(3-Bromo-5-fluorobenzyl)azetidine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[19][20][21][22][23]
-
Expected Molecular Ion (M⁺): m/z 243 and 245.
-
High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass measurement, confirming the elemental composition. Calculated for C₁₀H₁₁⁷⁹BrFN: [M+H]⁺ = 244.0135; Found = [To be determined experimentally].
Chromatographic Purity
The purity of the compound should be assessed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry). A purity of >95% is generally required for use in biological screening and further synthetic applications.[24]
Applications in Drug Discovery and Medicinal Chemistry
3-(3-Bromo-5-fluorobenzyl)azetidine is a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. The azetidine scaffold can serve as a bioisostere for other cyclic amines, such as piperidine or pyrrolidine, while offering distinct advantages in terms of physicochemical properties.[25] The bromo and fluoro substituents provide opportunities for late-stage functionalization, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. This compound and its derivatives could be explored for their activity against a wide range of biological targets, including enzymes, receptors, and ion channels.
Safety and Handling
As with all laboratory chemicals, 3-(3-Bromo-5-fluorobenzyl)azetidine should be handled with appropriate safety precautions. A hydrochloride salt of a similar compound is listed with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted for detailed safety information.
Conclusion
3-(3-Bromo-5-fluorobenzyl)azetidine is a strategically designed chemical entity that holds significant promise for advancing drug discovery programs. This technical guide has provided a detailed overview of its physicochemical properties, a robust synthetic protocol, and essential analytical characterization methods. By leveraging the unique structural features of the azetidine core and the synthetic versatility of the substituted benzyl moiety, researchers can efficiently generate novel and diverse compound libraries for the identification of next-generation therapeutics. The information presented herein serves as a foundational resource to facilitate the effective utilization of this valuable building block in medicinal chemistry.
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